molecular formula C8H12N2O B1654288 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2189434-99-7

2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B1654288
CAS No.: 2189434-99-7
M. Wt: 152.19
InChI Key: ZXFGXAJENLKSEZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring and a 4-methyl-1H-pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the reaction of 4-methyl-1H-pyrazole with cyclobutanone under acidic conditions. The reaction proceeds through a nucleophilic addition followed by cyclization. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and a suitable solvent, such as ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-1H-pyrazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

2-(4-Methyl-1H-pyrazol-1-yl)cyclobutan-1-ol can be compared with other similar compounds, such as 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). These compounds share structural similarities but differ in their substituents and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGXAJENLKSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264256
Record name Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2189434-99-7
Record name Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2189434-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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